molecular formula C7H15NO3S B13612118 3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol

3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol

Cat. No.: B13612118
M. Wt: 193.27 g/mol
InChI Key: YJGCMUXHWNJOTE-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol typically involves the reaction of pyrrolidine with a sulfonyl chloride, followed by the addition of a propanol derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .

Scientific Research Applications

3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol is unique due to the presence of both a sulfonyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfonyl group enhances the compound’s reactivity and ability to form strong interactions with biological targets, while the pyrrolidine ring contributes to its structural stability and binding affinity .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

3-pyrrolidin-1-ylsulfonylpropan-1-ol

InChI

InChI=1S/C7H15NO3S/c9-6-3-7-12(10,11)8-4-1-2-5-8/h9H,1-7H2

InChI Key

YJGCMUXHWNJOTE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCCO

Origin of Product

United States

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